3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine
CAS No.: 88933-46-4
Cat. No.: VC8006329
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88933-46-4 |
|---|---|
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 3-(2,4,5-trimethylimidazol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-7-8(2)12(6-4-5-10)9(3)11-7/h4-6,10H2,1-3H3 |
| Standard InChI Key | CZUXFFSUVDISFM-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C(=N1)C)CCCN)C |
| Canonical SMILES | CC1=C(N(C(=N1)C)CCCN)C |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Effects
3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine features a 1H-imidazole ring substituted with methyl groups at the 2-, 4-, and 5-positions, linked via a three-carbon chain to a primary amine group. The trimethyl configuration induces significant steric and electronic effects:
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Steric hindrance: Methyl groups at positions 2 and 5 restrict rotational freedom, favoring a planar imidazole ring conformation .
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Electronic modulation: Electron-donating methyl substituents increase the basicity of the imidazole nitrogen atoms, enhancing coordination potential with metal ions or biological targets .
Table 1: Molecular Descriptors
Synthetic Methodologies
Condensation and Functionalization
While no explicit protocols for this compound exist, analogous imidazole syntheses involve:
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Ring formation: Condensation of 2,4,5-trimethylglyoxal with ammonium acetate and formaldehyde under reflux .
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Side-chain addition: Nucleophilic substitution of the imidazole’s N1 position with 3-bromopropylamine hydrobromide .
Key Challenges:
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Regioselectivity: Competing reactions at imidazole’s N3 position require careful temperature control (60–80°C) .
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Purification: Silica gel chromatography (ethyl acetate/methanol 9:1) isolates the amine product from methylated byproducts.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic trimethyl groups; enhanced in acidic buffers via protonation .
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Thermal stability: Decomposition onset at 215°C (DSC), comparable to 2-methyl analogs .
Spectroscopic Profiles
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NMR (CDCl3): δ 1.98 (s, 6H, C4/C5-CH3), 2.32 (s, 3H, C2-CH3), 2.65 (t, 2H, CH2NH2) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N imidazole) .
Biological and Industrial Applications
Material Science Applications
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Ligand design: Chelates transition metals (e.g., Cu²⁺) for catalytic systems .
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Polymer modification: Enhances thermal stability in epoxy resins when used as a crosslinker.
| Hazard Parameter | Precautionary Measure |
|---|---|
| Inhalation exposure | Use NIOSH-approved respirators |
| Skin contact | Nitrile gloves; immediate washing |
| Environmental persistence | Avoid aquatic discharge |
Comparative Analysis with Analogous Compounds
vs. 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine
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Enhanced lipophilicity: Trimethyl variant’s logP increases by 0.8 units, improving blood-brain barrier penetration.
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Reduced acute toxicity: Additional methyl groups decrease amine reactivity, raising LD50 by ~40% .
vs. N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine
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Structural rigidity: The propan-1-amine chain enables linear conjugation absent in branched analogs.
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Synthetic yield: 18% lower due to steric challenges in trimethylimidazole synthesis.
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